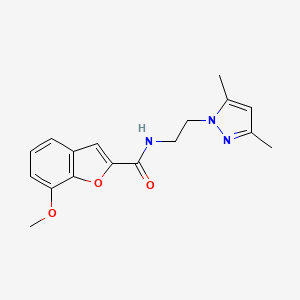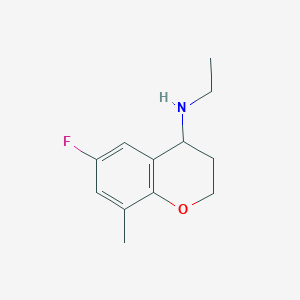
2-(1H-indol-1-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide, also known as IPAM or MK-677, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various areas of medicine. This compound belongs to the family of non-peptide growth hormone secretagogues (GHSs) and acts as a selective agonist of the ghrelin receptor.
Scientific Research Applications
Pharmacological Potential
Compounds within the indole and pyrrolidine classes have been explored for various pharmacological applications. For example, indole derivatives have been studied for their potential as antiulcer agents. The synthesis and evaluation of indole-1-alkanamides demonstrated marked activity in elevating the pH of gastric secretions, indicating potential for gastric antisecretory activity without anticholinergic properties, suggesting a novel approach to ulcer treatment (Bell et al., 1977).
Antiallergic Properties
N-(pyridin-4-yl)-(indol-3-yl)acetamides have been prepared and evaluated for their antiallergic properties. Certain compounds within this series demonstrated significant potency as antiallergic agents, with one amide being notably more potent than astemizole in inhibiting histamine release, suggesting a promising avenue for the development of novel antiallergic therapies (Menciu et al., 1999).
Antimicrobial Activities
The development of new indole derivatives has shown potential for antimicrobial activities. A study on the synthesis of indole derivatives under both conventional and microwave-assisted conditions revealed that many of these compounds exhibited significant antimicrobial activities against various microbial strains, indicating their potential as a basis for developing new antimicrobial agents (Anekal & Biradar, 2012).
Synthesis and Characterization
Research on the synthesis and characterization of indole acetamide derivatives emphasizes the broad interest in these compounds for their potential pharmacological applications. A design-based synthesis of an indole acetamide derivative highlighted its potential as an anti-inflammatory drug through molecular docking analyses, demonstrating the compound's ability to target cyclooxygenase domains. This study further supports the relevance of indole acetamide derivatives in designing new therapeutic agents (Al-Ostoot et al., 2020).
properties
IUPAC Name |
2-indol-1-yl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(14-23-9-7-16-4-1-2-5-18(16)23)22-12-15-10-17(13-21-11-15)24-8-3-6-20(24)26/h1-2,4-5,7,9-11,13H,3,6,8,12,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQXCJKMPHEEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2982433.png)
![3-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2982435.png)

![8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2982439.png)
![1-[4-(Piperidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B2982440.png)
![3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B2982441.png)
![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2982442.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2982445.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea](/img/structure/B2982452.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2982453.png)
